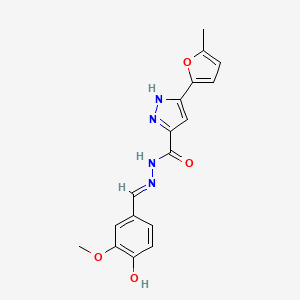

N'-(4-Hydroxy-3-methoxybenzylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide

CAS No.: 303107-71-3

Cat. No.: VC16084495

Molecular Formula: C17H16N4O4

Molecular Weight: 340.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303107-71-3 |

|---|---|

| Molecular Formula | C17H16N4O4 |

| Molecular Weight | 340.33 g/mol |

| IUPAC Name | N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C17H16N4O4/c1-10-3-6-15(25-10)12-8-13(20-19-12)17(23)21-18-9-11-4-5-14(22)16(7-11)24-2/h3-9,22H,1-2H3,(H,19,20)(H,21,23)/b18-9+ |

| Standard InChI Key | CCQPMTNQJSXFRH-GIJQJNRQSA-N |

| Isomeric SMILES | CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC |

| Canonical SMILES | CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC(=C(C=C3)O)OC |

Introduction

N'-(4-Hydroxy-3-methoxybenzylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide is a heterocyclic compound with potential biological and chemical applications. This compound belongs to the class of hydrazones, which are known for their versatile pharmacological properties such as antimicrobial, antioxidant, and anti-inflammatory activities. Its structure combines a pyrazole core with a furan ring and a hydrazone functional group, making it a promising candidate for further research in medicinal chemistry.

Synthesis

The synthesis of N'-(4-Hydroxy-3-methoxybenzylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide typically involves:

-

Reacting 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid hydrazide with 4-hydroxy-3-methoxybenzaldehyde.

-

The reaction proceeds via a condensation mechanism under reflux conditions in ethanol or methanol with an acid catalyst.

-

The product is purified through recrystallization or chromatography.

This straightforward synthetic route ensures high yields and purity of the final compound.

Spectroscopic Characterization

The structure of the compound is confirmed using various spectroscopic techniques:

-

FTIR Spectroscopy:

-

Strong absorption bands corresponding to C=N stretching (hydrazone group) and O-H stretching (hydroxyl group).

-

-

NMR Spectroscopy:

-

-NMR: Signals for aromatic protons, methoxy group (), and the furan ring.

-

-NMR: Peaks for carbon atoms in the pyrazole ring, furan ring, and aldehyde-derived carbon.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at , consistent with the molecular weight.

-

Biological Potential

This compound has been investigated for its potential therapeutic properties due to its structural features:

-

Antimicrobial Activity:

-

The presence of both pyrazole and hydrazone moieties enhances its ability to inhibit bacterial and fungal growth by interfering with microbial enzymes.

-

-

Antioxidant Properties:

-

The hydroxyl and methoxy groups on the benzene ring contribute to free radical scavenging activity.

-

-

Anti-inflammatory Effects:

-

Preliminary docking studies suggest that it may inhibit enzymes such as cyclooxygenase or lipoxygenase, which are involved in inflammation pathways.

-

Applications

The compound's unique structure makes it suitable for various applications:

-

Medicinal Chemistry: As a lead molecule for drug development targeting infections or inflammatory diseases.

-

Material Science: Potential use as a ligand in coordination chemistry due to its donor atoms (N and O).

-

Analytical Chemistry: As a probe molecule for studying reaction mechanisms involving hydrazones.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume